molecular formula C17H24F3N3O6 B15141401 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15141401
M. Wt: 423.4 g/mol
InChI Key: UBMFBQMLODXUGN-QNTKWALQSA-N
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Description

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and hydroxy functionalities to prevent unwanted side reactions. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; trifluoroacetic acid

Uniqueness

The presence of the trifluoroacetic acid moiety in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid distinguishes it from similar compounds, providing unique chemical properties and reactivity. This makes it particularly valuable in specific chemical reactions and applications where the trifluoroacetic acid group plays a crucial role.

Properties

Molecular Formula

C17H24F3N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H23N3O4.C2HF3O2/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);(H,6,7)/t12-,13-;/m0./s1

InChI Key

UBMFBQMLODXUGN-QNTKWALQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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